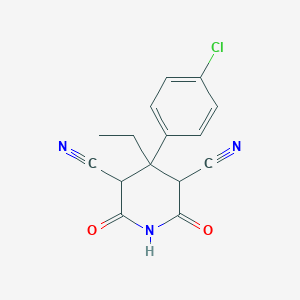
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
概要
説明
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a synthetic organic compound characterized by its unique piperidine ring structure substituted with chlorophenyl, ethyl, and dioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and ethyl groups. The dioxo groups are then incorporated through oxidation reactions. Key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,5-diketones.
Introduction of Chlorophenyl and Ethyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Oxidation to Form Dioxo Groups: Oxidation of the piperidine ring can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dioxo groups can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the dioxo groups may participate in hydrogen bonding. The exact pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-(4-Bromophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile: Bromine substituent instead of chlorine.
4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarboxamide: Amide groups instead of nitrile groups.
Uniqueness
The presence of the ethyl group and the specific positioning of the chlorophenyl and dioxo groups confer unique chemical and physical properties to 4-(4-Chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
4-(4-chlorophenyl)-4-ethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-15(9-3-5-10(16)6-4-9)11(7-17)13(20)19-14(21)12(15)8-18/h3-6,11-12H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGSLYPNWSFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-Fluorophenyl)methyl]sulfamoyl chloride](/img/structure/B3383222.png)


![4-{[(trimethylsilyl)oxy]methyl}aniline](/img/structure/B3383260.png)


![4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine](/img/structure/B3383286.png)




